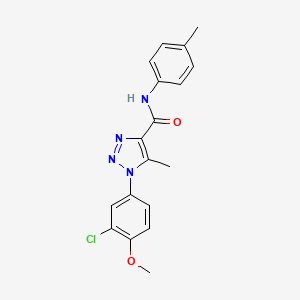

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

1-(3-Chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: Not explicitly provided; structurally closest to CAS 950248-83-6 in ) is a triazole-based carboxamide derivative. Its molecular formula is C₁₈H₁₇ClN₄O₂ (calculated based on substituents), featuring:

- A 1H-1,2,3-triazole core substituted at position 1 with a 3-chloro-4-methoxyphenyl group.

- A methyl group at position 5 of the triazole ring.

- A carboxamide moiety linked to a 4-methylphenyl group at position 2.

This compound shares structural similarities with anticancer and antiproliferative agents reported in the literature, particularly those targeting kinase inhibition or disrupting protein-protein interactions .

Propiedades

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-11-4-6-13(7-5-11)20-18(24)17-12(2)23(22-21-17)14-8-9-16(25-3)15(19)10-14/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAKAWPOUSEVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy substituents, leading to the formation of new derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anticancer Properties

Research indicates that triazole derivatives can act as potential anticancer agents. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis in various types of cancer cells .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes by triazole derivatives suggests their potential use in developing therapeutic agents for cognitive disorders .

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound has shown effectiveness against various plant pathogens, making it a candidate for agricultural applications aimed at protecting crops from fungal infections .

Growth Regulators

Recent studies have explored the use of triazole derivatives as plant growth regulators. These compounds can influence plant growth patterns and enhance resistance to environmental stressors, potentially leading to improved crop yields .

Polymer Chemistry

Triazole-containing compounds are being investigated for their role in polymer chemistry. Their unique structural properties allow them to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials .

Coatings and Adhesives

The incorporation of triazole compounds into coatings and adhesives is another area of interest. Their chemical stability and resistance to degradation make them suitable candidates for developing durable coatings that can withstand harsh environmental conditions .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | MDPI (2023) | Significant inhibition of bacterial growth observed |

| Anticancer Properties | PMC (2025) | Induced apoptosis in cancer cell lines |

| Enzyme Inhibition | ACS Publications (2022) | Potent AChE and BuChE inhibition noted |

| Fungicide Efficacy | MDPI (2023) | Effective against multiple plant pathogens |

| Growth Regulation | PMC (2025) | Enhanced resistance to environmental stressors |

| Polymer Chemistry | ACS Publications (2022) | Improved mechanical properties in polymer blends |

Mecanismo De Acción

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and its substituents can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

*Molecular weight estimated based on (similar structure: 340.81 g/mol).

Key Observations:

- Amide Diversity : The 4-methylphenyl group in the target compound provides hydrophobic interactions, whereas analogs with polar groups (e.g., hydroxypropyl in ZIPSEY) may improve solubility but reduce membrane permeability .

Physicochemical Comparison:

*LogP estimated using fragment-based methods.

Crystallographic and Structural Insights

- Intermolecular Interactions : Analogs like ZIPSEY () exhibit hydrogen bonding between the amide carbonyl and hydroxyl groups, stabilizing crystal packing. The target compound’s methoxy group may participate in CH-π interactions, altering crystallinity .

- Torsional Angles : Substituents on the aryl group (e.g., 3-chloro vs. 4-chloro) influence planarity and conjugation, affecting binding to biological targets .

Actividad Biológica

1-(3-Chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazoles known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes through the click chemistry approach. The specific synthetic route for this compound has not been detailed in the available literature but can be inferred from general methodologies used for similar compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the 1,2,3-triazole moiety have shown significant antiproliferative effects against various cancer cell lines. In particular:

- Cell Lines Tested : Commonly used cell lines include MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity. For instance, related compounds showed IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazole derivatives have been reported to inhibit bacterial growth effectively:

- Target Bacteria : Studies have demonstrated efficacy against Escherichia coli and Staphylococcus aureus.

- Mechanism : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Some triazoles function by inhibiting critical enzymes involved in cancer cell proliferation or bacterial metabolism.

- Mitochondrial Targeting : Research suggests that similar compounds may induce apoptosis through mitochondrial pathways by affecting complex I activity in the electron transport chain .

Pharmacokinetics and ADME Properties

In silico studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound indicate favorable profiles:

| Property | Value |

|---|---|

| Lipophilicity | Moderate |

| Water Solubility | Low to moderate |

| Bioavailability | Predicted high |

| Metabolic Stability | Favorable |

These properties suggest that the compound could be a viable candidate for further development as a therapeutic agent.

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives similar to this compound:

- Study on Anticancer Activity : A study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another research effort focused on synthesizing triazole-linked compounds and assessing their antibacterial properties against clinical isolates of resistant strains. The results indicated that certain derivatives had comparable efficacy to existing antibiotics .

Q & A

Q. What are the optimal synthetic routes for 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can yield and purity be improved?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of triazole and aryl intermediates via cycloaddition or condensation. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often used to form the triazole core .

- Step 2 : Coupling of intermediates under palladium catalysis (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

- Optimization : Adjust solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading (0.5–2 mol% Pd). Green chemistry approaches, such as microwave-assisted synthesis, can enhance reaction efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

- NMR : - and -NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- X-ray diffraction : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 12–55° for similar triazoles) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHClNO, [M+H] m/z 341.1062) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay (IC in HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy groups) influence structure-activity relationships (SAR) in related triazoles?

- Electron-withdrawing groups (e.g., Cl at 3-position) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

- Methoxy groups improve solubility but may reduce membrane permeability. Comparative studies with analogues (e.g., 4-fluorophenyl vs. 4-methylphenyl) show 2–5x differences in IC values .

- Example : Replacing 4-methoxyphenyl with 4-ethoxyphenyl increases logP by 0.3, correlating with improved cytotoxicity .

Q. How can contradictory biological data (e.g., inconsistent IC50_{50}50 values across studies) be resolved?

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Q. How does the compound’s stability vary under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.